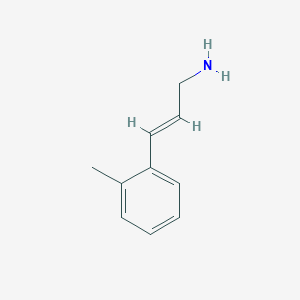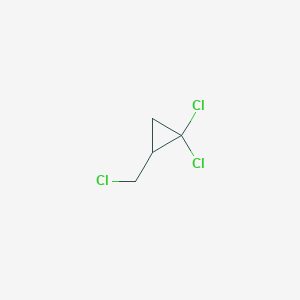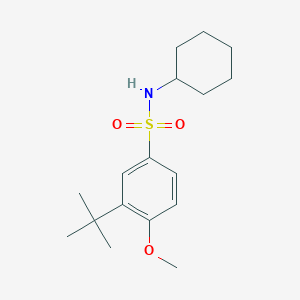
Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol.
Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.
Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to a carboxylate group (COO-).
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a quinoline derivative with a furan-2-carboxylic acid derivative. The reaction typically proceeds under acidic conditions.
Reaction Conditions::Starting Materials: Quinoline derivatives (e.g., 8-fluoroquinoline) and furan-2-carboxylic acid.
Catalyst: Acidic catalysts (e.g., sulfuric acid or Lewis acids).
Solvent: Organic solvents (e.g., dichloromethane, ethyl acetate).
Temperature: Typically at room temperature or slightly elevated.
Isolation: The product is isolated through extraction and purification.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of yield, purity, and scalability are critical considerations.
Analyse Chemischer Reaktionen
Reactions::
Esterification: Formation of the methyl ester group.
Quinoline Ring Closure: Formation of the quinoline ring.
Furan Ring Formation: Incorporation of the furan ring.
Acid-Catalyzed Esterification: Methanol, sulfuric acid, reflux.
Quinoline Synthesis: Cyclization of aniline derivatives with ketones.
Furan Formation: Dehydration of diols or furan precursors.
Major Products:: The primary product is Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate itself. Isomers or side products may also form.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Pesticide Development: Quinoline derivatives have pesticidal properties.
Materials Science: The furan ring contributes to material properties.
Photophysics: Fluorescent properties for imaging.
Wirkmechanismus
The exact mechanism remains an area of research. Potential targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C16H12FNO4 |
|---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
methyl 5-[(8-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12FNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 |
InChI-Schlüssel |
OZTGXXWNVUGFSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)

![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)




![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)


![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)

![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)
